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Compound of Interest

Compound Name:
4-Methoxyphenyl

trifluoromethanesulfonate

Cat. No.: B1630330 Get Quote

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals on 4-methoxyphenyl trifluoromethanesulfonate. It delves into

the compound's core properties, synthesis, applications, and handling, with a focus on the

practical insights and scientific principles that govern its use in modern organic chemistry.

Introduction: The Strategic Advantage of a Triflate
4-Methoxyphenyl trifluoromethanesulfonate, commonly known as 4-methoxyphenyl triflate,

is a highly valuable reagent in organic synthesis. Its utility stems from the

trifluoromethanesulfonyl group (-SO₂CF₃ or triflate, -OTf), one of the most effective leaving

groups known in chemistry. This property allows for the facile activation of the phenolic oxygen

of 4-methoxyphenol, transforming it into a versatile electrophile for a wide range of carbon-

carbon and carbon-heteroatom bond-forming reactions.

Unlike traditional aryl halides (e.g., bromides or iodides), aryl triflates often exhibit superior

reactivity, enabling reactions to proceed under milder conditions with faster kinetics. This guide

provides an in-depth look at this powerful synthetic tool, moving from its fundamental properties

to its practical application in cornerstone reactions such as the Suzuki-Miyaura coupling.

Section 1: Core Properties and Identification
Accurate identification and understanding of a reagent's physical properties are foundational to

its successful application in any experimental setting.
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Chemical Structure and Identifiers
The molecule consists of a 4-methoxyphenyl group linked to a trifluoromethanesulfonate ester.

This structure is key to its reactivity, combining an electron-rich aromatic system with a super

leaving group.

Table 1: Key Identifiers and Physicochemical Properties
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Parameter Value Reference(s)

CAS Number 66107-29-7 [1][2][3]

Molecular Formula C₈H₇F₃O₄S [1][4]

Molecular Weight 256.20 g/mol [1][3]

IUPAC Name
4-methoxyphenyl

trifluoromethanesulfonate
[1]

Common Synonyms

4-Methoxyphenyl triflate,

Trifluoromethanesulfonic Acid

4-Methoxyphenyl Ester

[5][6]

Appearance
Colorless to light yellow/orange

clear liquid
[6][7]

Boiling Point 125°C @ 18 mmHg [7]

Density 1.416 g/cm³ [7]

SMILES
COC1=CC=C(C=C1)OS(=O)

(=O)C(F)(F)F
[4]

Section 2: Synthesis of 4-Methoxyphenyl
Trifluoromethanesulfonate
The preparation of an aryl triflate from its corresponding phenol is a robust and high-yielding

transformation. This process is fundamental to unlocking the synthetic potential of the phenolic

hydroxyl group.

Underlying Chemistry: The "Triflation" Reaction
The synthesis involves the reaction of 4-methoxyphenol with trifluoromethanesulfonic

anhydride (Tf₂O). The causality behind this choice is twofold:

Electrophilicity: The sulfur atom in Tf₂O is highly electrophilic due to the presence of two

oxygen atoms and the powerful electron-withdrawing trifluoromethyl group.
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Base-Mediation: A non-nucleophilic base, typically pyridine, is required. Its role is to

deprotonate the weakly acidic phenol, generating the more nucleophilic phenoxide ion. This

phenoxide then readily attacks the electrophilic sulfur of Tf₂O. The steric hindrance of

pyridine prevents it from competing as a nucleophile.

The result is the formation of the highly stable triflate ester and pyridinium triflate salt, which

can be easily removed during aqueous workup.

Experimental Protocol: Synthesis from 4-Methoxyphenol
This protocol is adapted from established methodologies for the preparation of aryl triflates.[5]

Step 1: Reaction Setup

In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-

methoxyphenol (1.0 eq, e.g., 1.24 g, 10 mmol).

Under an inert atmosphere (Nitrogen or Argon), dissolve the phenol in anhydrous

dichloromethane (DCM, ~40 mL).

Cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

To the stirred solution, add pyridine (1.2 eq, e.g., 0.97 mL, 12 mmol) via syringe. Stir for 10

minutes.

Slowly, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq, e.g., 1.86 mL, 11 mmol)

dropwise over 15 minutes using a syringe. Caution: Tf₂O is corrosive and reacts violently

with water. Handle with extreme care in a fume hood.

Step 3: Reaction and Monitoring

Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-3 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol

spot is consumed.
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Step 4: Workup and Purification

Quench the reaction by slowly adding deionized water (~20 mL).

Transfer the mixture to a separatory funnel and extract the product with DCM (2 x 30 mL).

Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated

NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield the crude product.

If necessary, purify the crude triflate by flash column chromatography on silica gel.
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1. Reaction Setup

2. Reagent Addition & Reaction

3. Workup & Purification
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Caption: Workflow for the synthesis of 4-methoxyphenyl trifluoromethanesulfonate.
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Section 3: Core Application in Suzuki-Miyaura Cross-
Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for constructing C(sp²)-C(sp²)

bonds, forming biaryl structures common in pharmaceuticals and materials science. Aryl

triflates are exceptional substrates for this transformation.

Mechanistic Advantage over Aryl Halides
The key to the Suzuki reaction is the initial oxidative addition of the aryl electrophile to a

Palladium(0) catalyst. The C-O bond of an aryl triflate is weaker and more polarized than the C-

Br bond of an aryl bromide. This leads to a lower activation energy for the oxidative addition

step, which is often the rate-determining step of the catalytic cycle. Consequently, reactions

with triflates can be run at lower temperatures and often complete in less time.[5]

Table 2: Comparative Performance in 4-Methoxybiphenyl Synthesis[5]

Parameter
Method A: Aryl
Triflate

Method B: Aryl
Halide

Rationale

Precursor
4-Methoxyphenyl

Triflate
4-Bromoanisole

Triflate is derived from

the corresponding

phenol.

Typical Yield 85-95% 74-91%

The triflate route can

provide higher yields

under optimized

conditions.

Reaction Time 1-4 hours 1-12 hours

Aryl triflates exhibit

faster reaction kinetics

due to easier oxidative

addition.

Reaction Temp. Room Temp. to 80 °C 50-100 °C

The higher reactivity

of the triflate group

allows for milder

conditions.
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Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-methoxybiphenyl.[5]

Step 1: Reagent Preparation

To an oven-dried Schlenk flask, add 4-methoxyphenyl trifluoromethanesulfonate (1.0 eq,

e.g., 256 mg, 1.0 mmol), phenylboronic acid (1.2 eq, e.g., 146 mg, 1.2 mmol), and powdered

potassium phosphate (K₃PO₄) (2.0 eq, e.g., 425 mg, 2.0 mmol).

Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 2 mol%, 4.5 mg) and a

suitable phosphine ligand, such as tricyclohexylphosphine (PCy₃, 4 mol%, 22.4 mg).

Step 2: Reaction Execution

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add a degassed solvent, such as 1,4-dioxane or toluene (5 mL).

Heat the mixture to 80 °C and stir for 1-4 hours.

Monitor the reaction by TLC or GC-MS.

Step 3: Workup and Purification

After cooling to room temperature, dilute the mixture with ethyl acetate (~20 mL) and water

(~20 mL).

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain pure 4-

methoxybiphenyl.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Section 4: Spectroscopic Characterization
While experimental spectra should be obtained for each batch, the following provides the

expected characteristic signals for 4-methoxyphenyl trifluoromethanesulfonate based on its

structure.

¹H NMR (Proton NMR):

~ 7.2 ppm (d, 2H): Two aromatic protons ortho to the triflate group, appearing as a

doublet.

~ 6.9 ppm (d, 2H): Two aromatic protons ortho to the methoxy group, appearing as a

doublet. This upfield shift is due to the electron-donating effect of the -OCH₃ group.

~ 3.8 ppm (s, 3H): Three protons of the methoxy (-OCH₃) group, appearing as a sharp

singlet.

¹³C NMR (Carbon NMR):

~ 158 ppm (quaternary C): Aromatic carbon attached to the methoxy group.

~ 145 ppm (quaternary C): Aromatic carbon attached to the triflate group.

~ 123 ppm (aromatic CH): Aromatic carbons ortho to the triflate group.

~ 115 ppm (aromatic CH): Aromatic carbons ortho to the methoxy group.

~ 118.7 ppm (q, J ≈ 320 Hz, CF₃): The carbon of the trifluoromethyl group, appearing as a

quartet due to coupling with the three fluorine atoms.

~ 55.6 ppm (CH₃): The carbon of the methoxy group.

IR (Infrared) Spectroscopy:

~ 1420 cm⁻¹ & ~1210 cm⁻¹: Strong characteristic S=O stretching absorptions from the

sulfonate group.

~ 1250 cm⁻¹: C-O stretching for the aryl ether.
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~ 1140 cm⁻¹: Strong C-F stretching absorption from the trifluoromethyl group.

Section 5: Safety, Handling, and Storage
As a reactive chemical, proper handling of 4-methoxyphenyl trifluoromethanesulfonate is

critical for laboratory safety.

Hazard Identification: The compound is classified as an irritant. It is known to cause skin

irritation and serious eye irritation.[7][8] Ingestion and inhalation should be avoided.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.[8]

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

Skin Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.

Handling:

Always handle this reagent in a well-ventilated chemical fume hood.[8]

Avoid all personal contact, including inhalation.[8]

Prevent contact with moisture, as triflates can be sensitive to hydrolysis.

Grounding and non-sparking tools should be considered if handling large quantities,

although the compound itself has a high flash point.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8]

Some suppliers recommend refrigeration (2-8°C) for long-term storage to ensure stability.

[7]

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1630330?utm_src=pdf-body
https://www.mdpi.com/2073-4352/15/8/673
https://np-mrd.org/spectra/nmr_one_d/5387671
https://np-mrd.org/spectra/nmr_one_d/5387671
https://np-mrd.org/spectra/nmr_one_d/5387671
https://np-mrd.org/spectra/nmr_one_d/5387671
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB7375345.htm
https://np-mrd.org/spectra/nmr_one_d/5387671
https://www.mdpi.com/2073-4352/15/8/673
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Methoxyphenyl trifluoromethanesulfonate is a superior alternative to traditional aryl

halides for many advanced synthetic applications. Its high reactivity, driven by the excellent

leaving group ability of the triflate moiety, allows for efficient C-C bond formation under mild

conditions. By understanding its properties, synthesis, and the mechanistic principles behind its

application, researchers can effectively leverage this reagent to streamline the synthesis of

complex molecules in pharmaceutical and materials science discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.mdpi.com/2073-4352/15/8/673
https://np-mrd.org/spectra/nmr_one_d/5387671
https://www.benchchem.com/product/b1630330#4-methoxyphenyl-trifluoromethanesulfonate-cas-number-and-structure
https://www.benchchem.com/product/b1630330#4-methoxyphenyl-trifluoromethanesulfonate-cas-number-and-structure
https://www.benchchem.com/product/b1630330#4-methoxyphenyl-trifluoromethanesulfonate-cas-number-and-structure
https://www.benchchem.com/product/b1630330#4-methoxyphenyl-trifluoromethanesulfonate-cas-number-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630330?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

